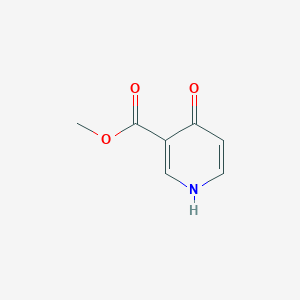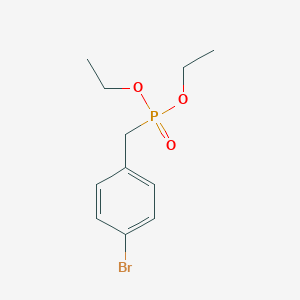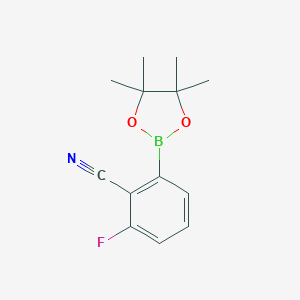
1-(5-benzofuranyl)Piperazine
Übersicht
Beschreibung
1-(5-Benzofuranyl)-piperazine is an intermediate used to prepare [[(benzofuranyl)piperazinyl]butyl]indolecarbonitrile derivatives as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors . It has a molecular weight of 202.25 and a molecular formula of C12H14N2O .
Molecular Structure Analysis
The molecular structure of 1-(5-benzofuranyl)Piperazine includes a benzofuran ring and a piperazine ring . The IUPAC name is 1-(1-benzofuran-5-yl)piperazine .Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Products
The benzofuran moiety is a common feature in many natural products, which often exhibit significant biological activities. The synthesis of these compounds, especially those containing benzofuran rings, is of great interest in the field of medicinal chemistry. Researchers have developed synthetic methodologies to construct the benzofuran ring, which is a crucial step in the total synthesis of complex natural products .
Antioxidant Properties
Compounds with a benzofuran structure have been studied for their antioxidant effects. These properties are valuable in the development of therapeutic agents that can protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives makes them candidates for the development of new anti-inflammatory drugs. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from inflammation-related conditions.
Catalysis in Organic Reactions
Benzofuran derivatives can act as catalysts in organic reactions, facilitating the transformation of substrates into desired products. Their role in catalysis is crucial for developing efficient and sustainable chemical processes .
Heterocyclic Chemistry Research
As a heterocyclic compound, 1-(5-benzofuranyl)-Piperazine is an important subject in heterocyclic chemistry research. Heterocycles are the core structures for many pharmaceuticals, and understanding their properties and reactivity is essential for drug discovery .
Green Synthetic Organic Chemistry
The principles of green chemistry emphasize the design of products and processes that minimize the use and generation of hazardous substances. Benzofuran derivatives, including 1-(5-benzofuranyl)-Piperazine, are explored in green synthetic organic chemistry for their potential to contribute to more environmentally friendly synthetic routes .
Zukünftige Richtungen
A novel benzofuranyl-piperazine serotonin-2C receptor agonist has shown potential therapeutic application in the treatment of Obsessive–Compulsive Disorder (OCD) . This suggests that 1-(5-benzofuranyl)Piperazine and its derivatives may have potential future applications in the treatment of mental health disorders.
Wirkmechanismus
Target of Action
Compounds containing benzofuran have been studied for their potential biological activities . Benzofuran derivatives have shown various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzofuran derivatives have been synthesized to develop drugs active against various diseases, indicating that they may modulate the regulation of biochemical pathways .
Biochemical Pathways
Benzofuran derivatives have been found to modulate the regulation of biochemical pathways like nitric oxide (no) or tyrosine kinase .
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
1-(1-benzofuran-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUFUUDEYQJLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308636 | |
| Record name | 1-(5-Benzofuranyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-benzofuranyl)Piperazine | |
CAS RN |
206347-31-1 | |
| Record name | 1-(5-Benzofuranyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206347-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Benzofuranyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the compound's high lipophilicity in its pharmacokinetic profile?
A: The studied compound, TAK-357, exhibits high lipophilicity (clogP>6) []. This property significantly influences its distribution in the body. Research indicates a high distribution volume and prolonged half-life due to extensive accumulation in adipose tissues []. This accumulation leads to a slow release of TAK-357 back into circulation, contributing to its extended presence in the body [].
Q2: How does the metabolism of TAK-357 contribute to its overall elimination?
A: While TAK-357 demonstrates a long half-life, metabolism is suggested as the primary route of elimination for the absorbed drug []. The study highlights that the main component found in both plasma and adipose tissues is the unchanged parent compound []. This observation indicates that while metabolism plays a role in elimination, the rate of metabolism is relatively slow, contributing to the compound's prolonged presence in the body.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



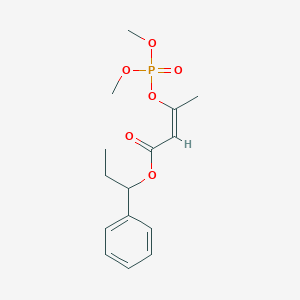

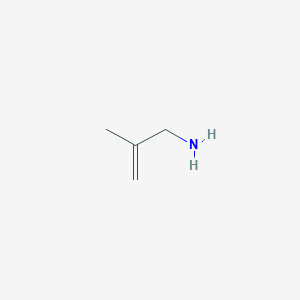
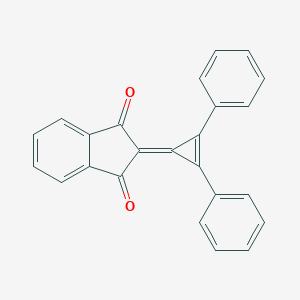
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)



